6-Allyl-alpha-cyanoergoline-8-propionamide
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Overview
Description
6-Allyl-alpha-cyanoergoline-8-propionamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the ergoline family, which is characterized by a tetracyclic ring system. Ergoline derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-alpha-cyanoergoline-8-propionamide involves multiple steps, starting from basic ergoline structures. The key steps typically include:
Alkylation: Introduction of the allyl group at the 6-position of the ergoline ring.
Cyanation: Addition of a cyano group at the alpha position.
Amidation: Formation of the propionamide group at the 8-position.
These reactions require specific reagents and conditions, such as strong bases for deprotonation, alkyl halides for alkylation, and cyanide sources for cyanation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-alpha-cyanoergoline-8-propionamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of cyano or amide groups to corresponding amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-Allyl-alpha-cyanoergoline-8-propionamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Allyl-alpha-cyanoergoline-8-propionamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Allyl-alpha-cyanoergoline-8-acetamide
- 6-Allyl-alpha-cyanoergoline-8-butyramide
- 6-Allyl-alpha-cyanoergoline-8-isobutyramide
Uniqueness
6-Allyl-alpha-cyanoergoline-8-propionamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
74627-37-5 |
---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C21H24N4O/c1-2-6-25-12-13(7-14(10-22)21(23)26)8-17-16-4-3-5-18-20(16)15(11-24-18)9-19(17)25/h2-5,11,13-14,17,19,24H,1,6-9,12H2,(H2,23,26)/t13-,14?,17-,19-/m1/s1 |
InChI Key |
LKCZEQOKRXYVFB-UPFHGQHHSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
Origin of Product |
United States |
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